

Application Notes and Protocols for Antibacterial Susceptibility Testing of Diethanolamine Fusidate

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Compound of Interest

Compound Name: *Diethanolamine fusidate*

Cat. No.: *B123904*

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Introduction

Diethanolamine fusidate is a salt of fusidic acid, a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, particularly *Staphylococcus aureus*. It inhibits bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome.^{[1][2][3][4]} These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to **Diethanolamine fusidate**, leveraging established methods for fusidic acid as published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The antibacterial activity of **Diethanolamine fusidate** is comparable to that of fusidic acid and its sodium salt.^[1]

Key Antibacterial Susceptibility Testing (AST) Methods

The most common methods for determining the susceptibility of bacteria to **Diethanolamine fusidate** are broth microdilution, disk diffusion, and agar dilution. These methods are widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

Broth Microdilution Method

This method is considered a reference method by both CLSI and EUCAST for determining the MIC of antimicrobial agents.[\[5\]](#)[\[6\]](#)

Experimental Protocol:

- Preparation of **Diethanolamine Fusidate** Stock Solution:
 - Aseptically prepare a stock solution of **Diethanolamine fusidate** of a known concentration (e.g., 1280 µg/mL) in a suitable solvent, such as DMSO. Further dilutions should be made in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Preparation of Microdilution Plates:
 - Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
 - Add 50 µL of the **Diethanolamine fusidate** stock solution to the first well of each row to be tested.
 - Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
 - Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
 - Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:

- Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
- Seal the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading and Interpretation of Results:
 - The MIC is the lowest concentration of **Diethanolamine fusidate** that completely inhibits visible growth of the organism.
 - Interpret the MIC values according to the breakpoints provided by CLSI or EUCAST (see tables below).

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that is simple to perform and is widely used in clinical laboratories.^{[5][7][8]}

Experimental Protocol:

- Inoculum Preparation:
 - Prepare an inoculum of the test organism as described for the broth microdilution method (0.5 McFarland standard).
- Inoculation of Agar Plate:
 - Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
 - Allow the plate to dry for 3-5 minutes.
- Application of Disks:
 - Aseptically apply a paper disk containing a known amount of fusidic acid (e.g., 10 µg) to the surface of the inoculated agar plate.
 - Gently press the disk to ensure complete contact with the agar.

- Incubation:
 - Invert the plates and incubate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading and Interpretation of Results:
 - Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
 - Interpret the zone diameters according to the breakpoints provided by CLSI or EUCAST (see tables below).

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium.

Experimental Protocol:

- Preparation of Agar Plates with **Diethanolamine Fusidate**:
 - Prepare a series of Mueller-Hinton agar plates containing two-fold dilutions of **Diethanolamine fusidate**.
 - Also, prepare a drug-free control plate.
- Inoculum Preparation:
 - Prepare an inoculum of the test organism as described for the broth microdilution method, but adjust the final concentration to approximately 1×10^7 CFU/mL.
- Inoculation:
 - Using a multipoint inoculator, spot a defined volume (e.g., 1-2 μL) of the inoculum onto the surface of each agar plate, including the control plate. This will deliver approximately 1×10^4 CFU per spot.
- Incubation:

- Allow the inoculum spots to dry, then invert the plates and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading and Interpretation of Results:
 - The MIC is the lowest concentration of **Diethanolamine fusidate** at which there is no visible growth, a faint haze, or a single colony.

Data Presentation: Interpretive Criteria for Fusidic Acid

The following tables summarize the clinical breakpoints for fusidic acid as provided by EUCAST. It is important to note that CLSI does not currently have established breakpoints for fusidic acid.[5]

Table 1: EUCAST MIC Breakpoints for Fusidic Acid

Organism Group	Susceptible (S) (mg/L)	Resistant (R) (mg/L)
Staphylococcus aureus	≤ 1	> 1
Coagulase-negative staphylococci	≤ 1	> 1

Table 2: EUCAST Disk Diffusion Breakpoints for Fusidic Acid (10 µg disk)

Organism Group	Susceptible (S) (mm)	Resistant (R) (mm)
Staphylococcus aureus	≥ 24	< 24
Coagulase-negative staphylococci	≥ 24	< 24

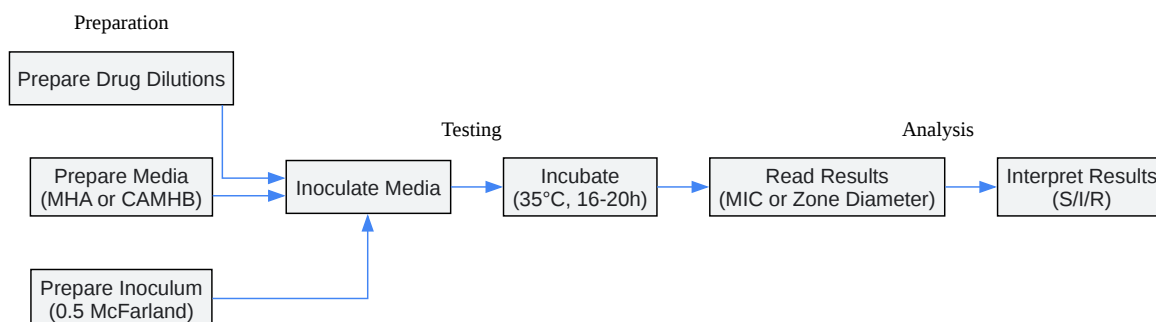
Quality Control (QC)

Regular quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results. The following table provides the acceptable QC ranges for reference strains.

Table 3: Quality Control Ranges for Fusidic Acid Susceptibility Testing

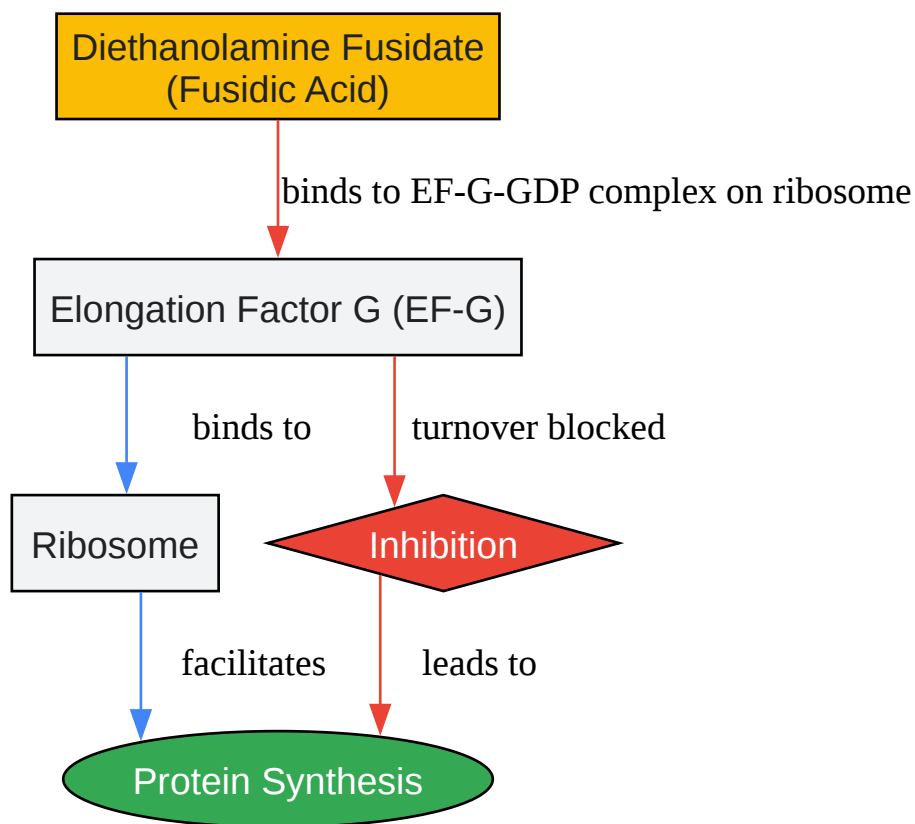
Quality Control Strain	Method	Antimicrobial Agent	Concentration/Disk Content	Acceptable Range (MIC in µg/mL or Zone Diameter in mm)
Staphylococcus aureus ATCC 29213	Broth Microdilution	Fusidic Acid	-	0.06 - 0.25
Staphylococcus aureus ATCC 25923	Disk Diffusion	Fusidic Acid	10 µg	24 - 32

Visualizations



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Caption: General workflow for antibacterial susceptibility testing.



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